molecular formula C20H17N3O2S B11378512 6-phenyl-3-(2-(m-tolyloxy)ethyl)thieno[2,3-d][1,2,3]triazin-4(3H)-one

6-phenyl-3-(2-(m-tolyloxy)ethyl)thieno[2,3-d][1,2,3]triazin-4(3H)-one

Cat. No.: B11378512
M. Wt: 363.4 g/mol
InChI Key: RENGISKVNZCTQI-UHFFFAOYSA-N
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Description

3-[2-(3-METHYLPHENOXY)ETHYL]-6-PHENYL-3H,4H-THIENO[2,3-D][1,2,3]TRIAZIN-4-ONE is a complex organic compound featuring a thieno[2,3-d][1,2,3]triazine core. This compound is characterized by its unique structure, which includes phenyl and methylphenoxyethyl groups. It is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[2-(3-METHYLPHENOXY)ETHYL]-6-PHENYL-3H,4H-THIENO[2,3-D][1,2,3]TRIAZIN-4-ONE typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to cyclization and functional group modifications to achieve the final product. Common reagents used in these reactions include phenylhydrazine, thiophene-2-carboxylic acid, and various catalysts to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

3-[2-(3-METHYLPHENOXY)ETHYL]-6-PHENYL-3H,4H-THIENO[2,3-D][1,2,3]TRIAZIN-4-ONE undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, often involving halogenated intermediates.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated intermediates with nucleophiles or electrophiles under controlled temperature and solvent conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce corresponding alcohols or amines.

Scientific Research Applications

3-[2-(3-METHYLPHENOXY)ETHYL]-6-PHENYL-3H,4H-THIENO[2,3-D][1,2,3]TRIAZIN-4-ONE has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of 3-[2-(3-METHYLPHENOXY)ETHYL]-6-PHENYL-3H,4H-THIENO[2,3-D][1,2,3]TRIAZIN-4-ONE involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

  • 3-[2-(4-METHYLPHENOXY)ETHYL]-6-PHENYL-3H,4H-THIENO[2,3-D][1,2,3]TRIAZIN-4-ONE
  • 3-[2-(2-METHYLPHENOXY)ETHYL]-6-PHENYL-3H,4H-THIENO[2,3-D][1,2,3]TRIAZIN-4-ONE

Uniqueness

The uniqueness of 3-[2-(3-METHYLPHENOXY)ETHYL]-6-PHENYL-3H,4H-THIENO[2,3-D][1,2,3]TRIAZIN-4-ONE lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. This makes it a valuable compound for targeted research and development in various scientific fields.

Properties

Molecular Formula

C20H17N3O2S

Molecular Weight

363.4 g/mol

IUPAC Name

3-[2-(3-methylphenoxy)ethyl]-6-phenylthieno[2,3-d]triazin-4-one

InChI

InChI=1S/C20H17N3O2S/c1-14-6-5-9-16(12-14)25-11-10-23-20(24)17-13-18(26-19(17)21-22-23)15-7-3-2-4-8-15/h2-9,12-13H,10-11H2,1H3

InChI Key

RENGISKVNZCTQI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)OCCN2C(=O)C3=C(N=N2)SC(=C3)C4=CC=CC=C4

Origin of Product

United States

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